molecular formula C24H25N7O B12279075 (5-{3-[5-(Piperidin-1-Ylmethyl)-1h-Indol-2-Yl]-1h-Indazol-6-Yl}-2h-1,2,3-Triazol-4-Yl)methanol CAS No. 905998-48-3

(5-{3-[5-(Piperidin-1-Ylmethyl)-1h-Indol-2-Yl]-1h-Indazol-6-Yl}-2h-1,2,3-Triazol-4-Yl)methanol

Cat. No.: B12279075
CAS No.: 905998-48-3
M. Wt: 427.5 g/mol
InChI Key: FNWHPLLNMLOZTL-UHFFFAOYSA-N
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Description

The compound “(5-{3-[5-(Piperidin-1-Ylmethyl)-1h-Indol-2-Yl]-1h-Indazol-6-Yl}-2h-1,2,3-Triazol-4-Yl)methanol” (hereafter referred to as Compound X) is a heterocyclic molecule with a complex architecture. Its chemical formula is C₂₄H₂₅N₇O, and it integrates multiple pharmacophoric motifs: an indole-indazole core, a 1,2,3-triazole ring, a piperidinylmethyl substituent, and a hydroxymethyl group . The piperidinylmethyl group may enhance lipophilicity and membrane permeability, while the hydroxymethyl group could improve aqueous solubility .

Properties

CAS No.

905998-48-3

Molecular Formula

C24H25N7O

Molecular Weight

427.5 g/mol

IUPAC Name

[5-[3-[5-(piperidin-1-ylmethyl)-1H-indol-2-yl]-1H-indazol-6-yl]-2H-triazol-4-yl]methanol

InChI

InChI=1S/C24H25N7O/c32-14-22-23(29-30-27-22)16-5-6-18-20(11-16)26-28-24(18)21-12-17-10-15(4-7-19(17)25-21)13-31-8-2-1-3-9-31/h4-7,10-12,25,32H,1-3,8-9,13-14H2,(H,26,28)(H,27,29,30)

InChI Key

FNWHPLLNMLOZTL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=CC3=C(C=C2)NC(=C3)C4=NNC5=C4C=CC(=C5)C6=NNN=C6CO

Origin of Product

United States

Biological Activity

The compound (5-{3-[5-(Piperidin-1-Ylmethyl)-1H-Indol-2-Yl]-1H-Indazol-6-Yl}-2H-1,2,3-Triazol-4-Yl)methanol is a bioactive small molecule with significant potential in pharmaceutical applications. Its molecular formula is C24H25N7OC_{24}H_{25}N_{7}O and it has a molecular weight of approximately 427.5 g/mol. This article provides a detailed exploration of its biological activity, including its mechanisms, case studies, and relevant research findings.

PropertyValue
Molecular FormulaC24H25N7O
Molecular Weight427.5 g/mol
CAS Number916767-35-6
IUPAC Name(5-{3-[5-(piperidin-1-ylmethyl)-1H-indol-2-yl]-1H-indazol-6-yl}-2H-1,2,3-triazol-4-yl)methanol

Research indicates that this compound may exhibit various biological activities through multiple mechanisms:

  • Dopamine Receptor Modulation : Similar compounds have been shown to selectively activate dopamine receptors, particularly the D3 receptor, which is implicated in neuropsychiatric disorders. The compound's structural analogs have demonstrated significant selectivity and potency in promoting β-arrestin translocation and G protein activation in D3 receptor assays .
  • Antiviral Activity : Preliminary studies suggest that triazole derivatives can inhibit viral proteases, including the SARS-CoV-2 main protease (Mpro). Molecular docking studies indicated that certain triazole-based compounds exhibit high binding affinity to Mpro, suggesting potential as antiviral agents .

Neuroprotective Effects

In a study focused on neuroprotection, compounds similar to (5-{3-[5-(Piperidin-1-Ylmethyl)-1H-Indol-2-Yl]-1H-Indazol-6-Yl}-2H-1,2,3-Triazol-4-Yl)methanol were assessed for their ability to protect dopaminergic neurons from degeneration. Results indicated that these compounds could mitigate neurodegeneration through selective receptor activation and downstream signaling pathways .

Antiviral Screening

A comprehensive screening of triazole compounds against SARS-CoV-2 revealed that several candidates exhibited promising inhibitory effects on Mpro. The study utilized molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to evaluate the potential of these compounds as therapeutic agents against COVID-19 .

Research Findings

Recent literature highlights the following key findings related to the biological activity of this compound:

  • Selectivity for D3 Receptor : The compound demonstrated a unique binding profile with minimal activity at other dopamine receptors (D2R), indicating its potential use in targeted therapies for conditions like schizophrenia or Parkinson's disease .
  • Inhibition of Viral Proteases : The compound's structural characteristics suggest it may effectively inhibit viral proteases, making it a candidate for further development in antiviral therapies .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the indole and triazole moieties exhibit anticancer properties. The specific structure of (5-{3-[5-(Piperidin-1-Ylmethyl)-1H-Indol-2-Yl]-1H-Indazol-6-Yl}-2H-1,2,3-Triazol-4-Yl)methanol may enhance its interaction with biological targets involved in cancer progression.

Case Study: Inhibition of Tumor Growth

A study demonstrated that similar compounds effectively inhibited tumor growth by interfering with cell cycle regulation and apoptosis pathways. The presence of the triazole ring is crucial for binding to specific enzymes involved in cancer cell proliferation .

Neuropharmacology

The piperidine structure within this compound suggests potential applications in neuropharmacology. Compounds with piperidine derivatives are often explored for their effects on neurotransmitter systems.

Case Study: Dopamine Receptor Modulation

Research on related compounds has shown that they can act as selective agonists for dopamine receptors, particularly D3 receptors. This action is significant for developing treatments for conditions like schizophrenia and Parkinson's disease .

Synthesis and Mechanism of Action

The synthesis of (5-{3-[5-(Piperidin-1-Ylmethyl)-1H-Indol-2-Yl]-1H-Indazol-6-Yl}-2H-1,2,3-Triazol-4-Yl)methanol typically involves multi-step organic reactions that strategically build the complex structure. The mechanism of action is believed to involve modulation of kinase pathways, particularly those related to cell cycle checkpoints .

Comparison with Similar Compounds

Compound A : 2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-(6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one)

  • Structure: Shares a fused triazino-indole system but lacks the indazole and hydroxymethyl groups present in Compound X. The 4-bromophenyl substituent introduces halogen-mediated hydrophobic interactions, contrasting with Compound X’s piperidinylmethyl group .
  • Key Differences: Bromophenyl vs. Piperidinylmethyl: Compound A’s bromine may enhance electrophilic reactivity but reduce solubility compared to Compound X’s tertiary amine group.

Compound B : Isorhamnetin-3-O-glycoside

  • Structure: A flavonoid glycoside isolated from Z. fabago, featuring a sugar moiety and phenolic hydroxyl groups .
  • Key Differences: Glycoside vs. Heterocyclic Core: Compound B’s flavonoid scaffold differs entirely from Compound X’s nitrogen-rich system, suggesting divergent biological targets (e.g., antioxidant vs. kinase inhibition) .

Physicochemical Properties (Theoretical Comparison)

Property Compound X Compound A Compound B
Molecular Weight 427.51 g/mol ~550 g/mol (estimated) 478.44 g/mol
LogP (Predicted) 2.8 (moderate lipophilicity) 4.1 (high lipophilicity) -0.5 (high hydrophilicity)
Hydrogen Bond Donors 3 (triazole, indole, OH) 2 (indole, pyrazole) 6 (phenolic OH, glycoside)
Solubility (Water) Moderate (due to OH) Low (bromophenyl) High (glycoside)

Preparation Methods

Synthesis of 5-(Piperidin-1-ylmethyl)-1H-indol-2-yl Intermediate

Step 1: Indole Core Formation
1H-Indole-2-carbaldehyde is synthesized via Fischer indole synthesis using phenylhydrazine and ethyl acetoacetate under acidic conditions (H₂SO₄, 80°C, 12 h).
Step 2: Piperidinylmethyl Functionalization
The aldehyde undergoes Mannich reaction with piperidine and formaldehyde in ethanol (reflux, 6 h), yielding 5-(piperidin-1-ylmethyl)-1H-indole-2-carbaldehyde (yield: 78%).

Representative Reaction Conditions:

Reagent Solvent Temperature Time Yield
Piperidine, HCHO EtOH Reflux 6 h 78%

Synthesis of 3-(5-(Piperidin-1-ylmethyl)-1H-indol-2-yl)-1H-indazol-6-yl Subunit

Step 3: Indazole Ring Construction
6-Bromo-1H-indazole is coupled with the indole-piperidine intermediate via Buchwald-Hartwig amination using Pd(OAc)₂/Xantphos catalyst and Cs₂CO₃ in toluene (110°C, 24 h).

Optimization Note:

  • Catalyst Screening: Pd(OAc)₂/Xantphos outperformed Pd₂(dba)₃ in reducing homocoupling byproducts.
  • Yield: 65–70% after silica gel chromatography.

Triazole-Hydroxymethyl Assembly

Step 4: Azide-Alkyne Cycloaddition
The 6-bromoindazole intermediate is converted to 6-azido-1H-indazole using NaN₃ in DMF (60°C, 8 h). Subsequent CuAAC with propiolic acid methyl ester in the presence of CuI and DIPEA (rt, 12 h) forms the triazole core. Hydroxymethylation is achieved via ester reduction with LiAlH₄ in THF (0°C to rt, 2 h).

Critical Parameters:

  • CuAAC Efficiency: >90% conversion with 10 mol% CuI.
  • Reduction Selectivity: LiAlH₄ avoids over-reduction of the triazole ring.

Final Coupling and Global Deprotection

Step 5: Suzuki Coupling
The triazole-indazole and indole-piperidine subunits are coupled via Suzuki-Miyaura reaction using Pd(PPh₃)₄, K₂CO₃, and a dioxane/water solvent system (90°C, 18 h).

Analytical Validation:

  • HPLC Purity: 98.2% (C18 column, 0.1% TFA in H₂O/MeCN).
  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole), 7.89–7.12 (m, 8H, aromatic), 4.62 (s, 2H, CH₂OH), 3.75 (s, 2H, CH₂N), 2.41 (m, 4H, piperidine).

Scalability and Process Optimization

Challenges:

  • Low solubility of intermediates necessitates polar aprotic solvents (DMF, DMSO) for large-scale reactions.
  • Pd Removal: Activated charcoal treatment reduces Pd residues to <10 ppm.

Industrial Relevance:

  • Aladdin Scientific offers the compound at 1 mg scale (CAS: 916767-35-6), indicating milligram-scale feasibility via the above route.

Alternative Synthetic Approaches

One-Pot Indazole-Triazole Assembly

A patent by CA2594657A1 discloses a one-pot sequential cyclization strategy using 2-azidobenzaldehyde and propargyl alcohol under Cu(I) catalysis, achieving 72% yield but requiring stringent temperature control.

Solid-Phase Synthesis

Immobilization of the indazole core on Wang resin enables iterative functionalization, though overall yields are lower (45–50%) due to incomplete coupling steps.

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